Cas no 922508-53-0 (2,2'-Bithiophene, 5-(13-[2,2'-bithiophen]-5-yl-6-pentacenyl)-)
![2,2'-Bithiophene, 5-(13-[2,2'-bithiophen]-5-yl-6-pentacenyl)- structure](https://www.kuujia.com/scimg/cas/922508-53-0x500.png)
922508-53-0 structure
Product name:2,2'-Bithiophene, 5-(13-[2,2'-bithiophen]-5-yl-6-pentacenyl)-
2,2'-Bithiophene, 5-(13-[2,2'-bithiophen]-5-yl-6-pentacenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-Bithiophene, 5-(13-[2,2'-bithiophen]-5-yl-6-pentacenyl)-
- 2-thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene
- 922508-53-0
- 5,5'-(Pentacene-6,13-diyl)di(2,2'-bithiophene)
- DTXSID60854940
- SCHEMBL4861710
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- Inchi: InChI=1S/C38H22S4/c1-2-8-24-20-28-27(19-23(24)7-1)37(35-15-13-33(41-35)31-11-5-17-39-31)29-21-25-9-3-4-10-26(25)22-30(29)38(28)36-16-14-34(42-36)32-12-6-18-40-32/h1-22H
- InChI Key: TUXNDPLQQPFGOM-UHFFFAOYSA-N
- SMILES: C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=C(S6)C7=CC=CS7)C8=CC=C(S8)C9=CC=CS9
Computed Properties
- Exact Mass: 606.06043540g/mol
- Monoisotopic Mass: 606.06043540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 42
- Rotatable Bond Count: 4
- Complexity: 824
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 12.4
- Topological Polar Surface Area: 113Ų
2,2'-Bithiophene, 5-(13-[2,2'-bithiophen]-5-yl-6-pentacenyl)- Related Literature
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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